2-(Thiophene-2-sulfonamido)propanoic acid
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Overview
Description
2-(Thiophene-2-sulfonamido)propanoic acid is a compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . It is also known by its IUPAC name, N-(2-thienylsulfonyl)alanine . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to a propanoic acid moiety . Thiophene derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene-2-sulfonyl chloride with alanine under basic conditions to yield the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophene-2-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-sulfonamido propylamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophene-2-sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Industry: Used in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-(Thiophene-2-sulfonamido)propanoic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors, leading to various biological effects .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Comparison: 2-(Thiophene-2-sulfonamido)propanoic acid is unique due to its specific sulfonamide and propanoic acid groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Thiophene-2-sulfonamido)propanoic acid is a compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a propanoic acid moiety. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₇H₉N₁O₄S₂
- Molecular Weight : 235.28 g/mol
The compound's reactivity is influenced by its functional groups, which allow for various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anticancer Potential
Research indicates that compounds with sulfonamide groups can act as inhibitors of serine proteases implicated in cancer progression. Specifically, the serine protease urokinase (uPa) has been targeted by similar thiophene derivatives, suggesting potential applications in cancer therapy .
Neuropharmacological Effects
Preliminary studies have explored the effects of thiophene derivatives on NMDA receptors, particularly the GluN2B subtype associated with neurodegenerative disorders like Alzheimer's and Parkinson's disease. The replacement of traditional aromatic rings with thiophene has shown promise in enhancing receptor affinity without compromising selectivity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors such as the angiotensin II type 2 receptor (AT2R), potentially influencing cardiovascular functions .
Study 1: Antimicrobial Activity
A study conducted on various thiophene derivatives demonstrated that those containing sulfonamide groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic potential for treating bacterial infections .
Study 2: Cancer Inhibition
In vitro assays showed that certain thiophene derivatives could effectively inhibit the activity of urokinase, leading to reduced invasiveness of cancer cells. This suggests that this compound could be developed further as an anticancer agent .
Study 3: Neuropharmacological Properties
Research on NMDA receptor antagonists revealed that bioisosteric replacements with thiophene increased binding affinity for the GluN2B subunit. This finding supports the hypothesis that this compound could serve as a lead compound for neuroprotective drugs .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Biological Activities |
---|---|---|
3-(Thiophene-2-sulfonamido)propanoic acid | Similar sulfonamide and propanoic structure | Potentially different antimicrobial profile |
Thiophenes without sulfonamide group | Basic thiophene structure | Varying reactivity and lower biological activity |
Thiophene derivatives targeting NMDA receptors | Modified thiophenes | Enhanced neuropharmacological effects |
Properties
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIODLOBECJQIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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